molecular formula C12H11NO B3057396 4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol CAS No. 80151-20-8

4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol

Cat. No.: B3057396
CAS No.: 80151-20-8
M. Wt: 185.22 g/mol
InChI Key: TVANBECCZHGWDQ-UHFFFAOYSA-N
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Description

4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol is an organic compound with a unique structure that includes a cyanophenyl group attached to a butyne moiety

Preparation Methods

The synthesis of 4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-cyanobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with lithium aluminum hydride can produce an amine.

Scientific Research Applications

4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The cyanophenyl group can interact with nucleophiles, while the butyne moiety can undergo addition reactions with electrophiles. These interactions enable the compound to exert its effects in different chemical and biological contexts.

Comparison with Similar Compounds

4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol can be compared with other similar compounds, such as:

    4-(4-Cyanophenyl)-2-butyne-1-ol: This compound has a similar structure but lacks the methyl group, which can affect its reactivity and applications.

    4-(4-Cyanophenyl)-2-methyl-3-butyn-2-one: This compound has a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.

    4-(4-Cyanophenyl)-2-methyl-3-butyn-2-amine: This compound has an amine group, which can participate in different types of chemical reactions compared to the hydroxyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

4-(3-hydroxy-3-methylbut-1-ynyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-12(2,14)8-7-10-3-5-11(9-13)6-4-10/h3-6,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVANBECCZHGWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384909
Record name 4-(4-cyanophenyl)-2-methyl-3-butyne-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80151-20-8
Record name 4-(4-cyanophenyl)-2-methyl-3-butyne-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50 g (274.7 mmol) 4-bromobenzonitrile, 46.2 g (550 mmol) 3-methyl-1-butyne-3-ol, 0.97 g (1.38 mmol) bis(triphenylphosphine) dichloropalladium, 0.26 g (1.38 mmol) copper iodide and 2 g (7.6 mmol) triphenyl phosphine were added in a nitrogen stream, and 100 ml tetrahydrofuran (THF) and 20 ml triethylamine were added thereto, and the mixture was reacted at 80 ° C. for 15 hours. The reaction solution was concentrated and partitioned by adding 300 ml ethyl acetate and 300 ml water, and the organic layer was washed twice with 100 ml water and dried over magnesium sulfate anhydride. The solvent was distilled away, and about 250 ml heptane was added to the residual paste and stirred for a while, and the precipitated crystals were filtered to give 53.6 g crystals.
Quantity
50 g
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reactant
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46.2 g
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reactant
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100 mL
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reactant
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0.97 g
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catalyst
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0.26 g
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catalyst
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2 g
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catalyst
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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[Cu]I
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Synthesis routes and methods IV

Procedure details

Into a reactor were introduced 1.38 g (10.0 mmol) of 4-chlorobenzonitrile, 1.68 g (20.0 mmol) of 2-methyl-3 butyne-2-ol, 2.7 mg (0.015 mmol) of palladium, 1.4 mg (0.0075 mmol) of copper iodide, 17.6 mg (0.045 mmol) of the 1,1-diphenyl-2-(dicyclohexylphosphine)propene obtained in Example 2, 4.0 mL (0.055 mmol) of diisopropylamine, and 4.0 ml of N,N-dimethylformamide under a nitrogen atmosphere. The resultant reaction mixture was stirred at 100° C. for 23 hours and then cooled. Thereafter, the solvent was removed under pressure. The concentrate was purified by column clromatography to obtain 1.56 g (84%) of 4-(4-cyanophenyl)-2-methyl-3-butyne-2-ol as white crystals.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
2.7 mg
Type
catalyst
Reaction Step One
Quantity
1.4 mg
Type
catalyst
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17.6 mg
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catalyst
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4 mL
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catalyst
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4 mL
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solvent
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Synthesis routes and methods V

Procedure details

4-Bromobenzonitrile (30 g), 3-methyl-1-butyne-3-ol (13.4 g), triphenylphosphine (0.7 g) and bis(triphenylphosphine)palladium(II) chloride (0.3 g) were dissolved in triethylamine (140 ml) under nitrogen atmosphere, and then copper(I) iodide (0.1 g) was added thereto. After stirring at room temperature for 1 hour, the reaction mixture was further stirred at 90° C. for 5 hours. The resulting precipitated crystals were filtered, and then triethylamine was distilled off therefrom, followed by extracting with chloroform. The resultant was washed twice with 10% hydrochloric acid, and further with water twice, and then chloroform was distilled off therefrom. The residue was distilled under reduced pressure (140° to 160° C./5 mmHg) to give 3-methyl-1-(4'-cyanophenyl)-1-butyne-3-ol (23.5 g).
Quantity
30 g
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reactant
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13.4 g
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reactant
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140 mL
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solvent
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0.3 g
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0.7 g
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catalyst
Reaction Step One
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copper(I) iodide
Quantity
0.1 g
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catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol

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